Pareptide sulfate
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Overview
Description
PAREPTIDE SULFATE is a synthetic peptide compound known for its therapeutic potential in various medical applications. It is composed of a sequence of amino acids linked by peptide bonds, forming a stable and bioactive molecule. This compound has garnered significant attention due to its potential in treating various diseases and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAREPTIDE SULFATE typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield . This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Industrial production often employs automated peptide synthesizers to enhance efficiency and reproducibility. The use of protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), is crucial to prevent side reactions during synthesis .
Chemical Reactions Analysis
Types of Reactions
PAREPTIDE SULFATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s stability and activity.
Reduction: Reduction reactions can break disulfide bonds within the peptide, altering its three-dimensional structure.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
PAREPTIDE SULFATE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of PAREPTIDE SULFATE involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, including signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific sequence and structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
Peptone: A mixture of peptides formed during the digestion of proteins.
Proteose: Intermediate products of protein hydrolysis, larger than peptides but smaller than proteins.
Other synthetic peptides: Various synthetic peptides with therapeutic potential, such as insulin and oxytocin
Uniqueness
PAREPTIDE SULFATE is unique due to its specific amino acid sequence and sulfate modification, which confer distinct biological activities and stability. Its ability to undergo targeted modifications makes it a versatile tool in research and therapeutic applications.
Properties
CAS No. |
61484-39-7 |
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Molecular Formula |
C28H54N8O10S |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C14H26N4O3.H2O4S/c2*1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;1-5(2,3)4/h2*9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);(H2,1,2,3,4)/t2*10-,11+;/m00./s1 |
InChI Key |
DPOZYRPNCJEMMY-DDRMSGASSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.OS(=O)(=O)O |
Origin of Product |
United States |
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